
3'-O-Me-U-2'-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Methyluridine-2’-phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its role in enhancing the stability and functionality of synthetic oligonucleotides. The modification at the 3’-O position with a methyl group and the presence of a phosphoramidite group at the 2’ position make it a valuable building block for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyluridine-2’-phosphoramidite typically involves multiple steps, starting from the nucleoside uridineThe reaction conditions often involve the use of protecting groups such as dimethoxytrityl (DMT) and reagents like methyl iodide for methylation and phosphoramidite reagents for the final step .
Industrial Production Methods
In an industrial setting, the production of 3’-O-Methyluridine-2’-phosphoramidite is carried out using automated synthesizers that follow a solid-phase synthesis approach. This method ensures high yield and purity by sequentially adding the phosphoramidite building blocks to a growing oligonucleotide chain. The process is highly optimized to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Methyluridine-2’-phosphoramidite undergoes several types of chemical reactions, including:
Coupling Reactions: The primary reaction involves coupling with other nucleoside phosphoramidites to form oligonucleotides.
Oxidation: The phosphite triester intermediate formed during coupling is oxidized to a stable phosphate triester.
Deprotection: Removal of protecting groups to yield the final oligonucleotide product.
Common Reagents and Conditions
Coupling: Typically involves the use of activators like 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.
Oxidation: Performed using iodine in a mixture of pyridine and tetrahydrofuran.
Deprotection: Achieved using trichloroacetic acid for detritylation and ammonia for final deprotection.
Major Products
The major products formed from these reactions are oligonucleotides with enhanced stability and functionality due to the presence of the 3’-O-methyl and 2’-phosphoramidite modifications .
Aplicaciones Científicas De Investigación
3’-O-Methyluridine-2’-phosphoramidite is widely used in scientific research for various applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and viral infections.
Mecanismo De Acción
The mechanism of action of 3’-O-Methyluridine-2’-phosphoramidite involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the resulting nucleic acid molecules. The methyl group at the 3’-O position increases resistance to nuclease degradation, while the phosphoramidite group facilitates efficient coupling during synthesis. These modifications improve the overall performance of the oligonucleotides in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methyluridine-3’-phosphoramidite: Similar in structure but with the methyl group at the 2’-O position.
2’-O-Methoxyethyluridine-3’-phosphoramidite: Features a methoxyethyl group instead of a methyl group, providing enhanced stability and lower toxicity.
5-Methyluridine-2’-phosphoramidite: Contains a methyl group at the 5 position of the uridine base.
Uniqueness
3’-O-Methyluridine-2’-phosphoramidite is unique due to its specific modification pattern, which offers a balance of stability and functionality. The 3’-O-methyl group provides significant nuclease resistance, while the 2’-phosphoramidite group ensures efficient incorporation into oligonucleotides. This combination makes it particularly valuable for applications requiring high stability and precise synthesis .
Propiedades
Fórmula molecular |
C40H49N4O9P |
|---|---|
Peso molecular |
760.8 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-37-36(49-7)34(52-38(37)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 |
Clave InChI |
FPRLFGWVAXFXTL-XKZJCBTISA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


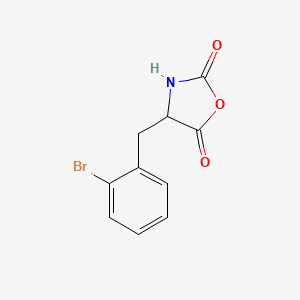
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)
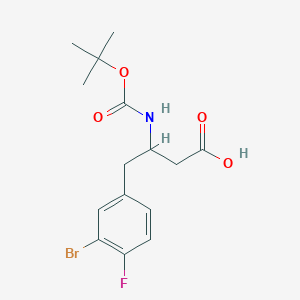

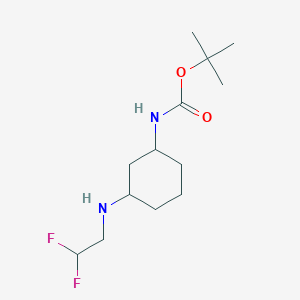



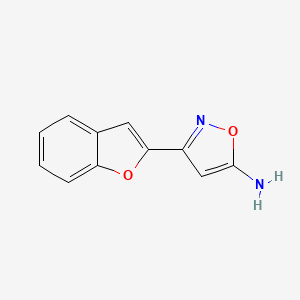


![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
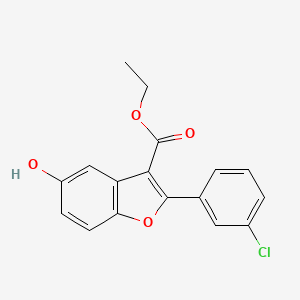
![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)
